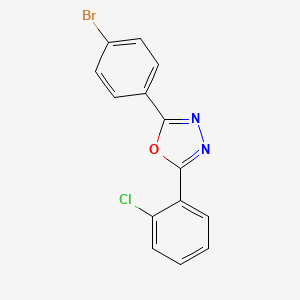
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. BPO is a derivative of oxadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Wissenschaftliche Forschungsanwendungen
Thermal and Biological Properties
A study on unsymmetrical 1,3,4-oxadiazoles, closely related to 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, investigated their antibacterial activity and thermal properties. The compounds showed significant activity against Gram-positive bacteria and were characterized for their thermal stability through TG and DSC analysis, demonstrating potential in pharmaceutical applications and materials science for their robust thermal characteristics (Arora et al., 2012).
Nonlinear Optical Properties
Another research focused on the nonlinear optical characterization of new 1,3,4-oxadiazole derivatives, where one compound containing Bromine was identified as a potential optical limiter. This suggests applications in optoelectronics, where controlling light propagation is crucial (Chandrakantha et al., 2011).
Synthesis and Structural Analysis
The synthesis and crystal structure of 2,5-bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole were explored, providing insights into the structural aspects of such compounds. These findings can contribute to the development of new materials with tailored properties for various applications (Ye et al., 2006).
Anticancer Potential
Research on 3-aryl-5-aryl-1,2,4-oxadiazoles identified novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This highlights the potential of 1,3,4-oxadiazole derivatives in developing new anticancer agents (Zhang et al., 2005).
Electroluminescence and Optical Properties
A study on the electroluminescence and photophysical characteristics of 2,7-fluorenevinylene-based trimers, including those with 1,3,4-oxadiazole units, revealed their potential in organic light-emitting diodes (OLEDs). These compounds showed promising optical properties, suggesting applications in display technologies and lighting (Mikroyannidis et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJBVPFTHVCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

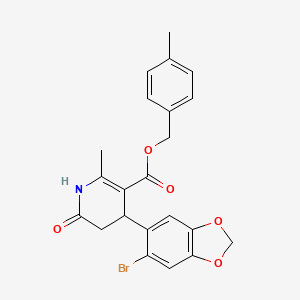
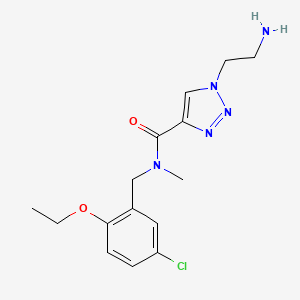
![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5600472.png)
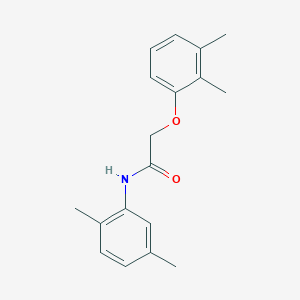
![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)
![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5600488.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)
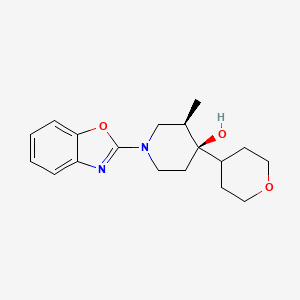
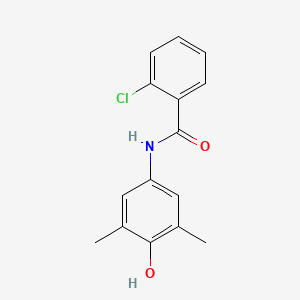
![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5600527.png)